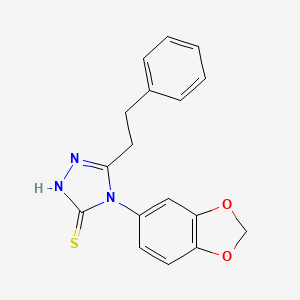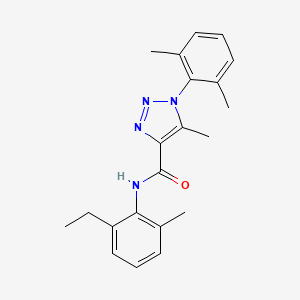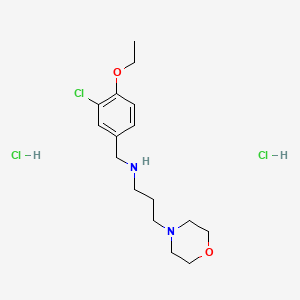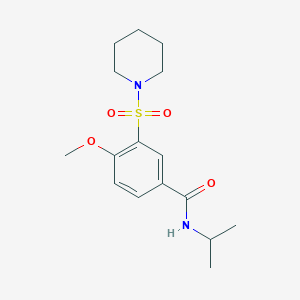![molecular formula C14H8BrF5N2O B4720126 N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4720126.png)
N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea
Übersicht
Beschreibung
N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea, also known as BDF-8634, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound belongs to the class of urea-based inhibitors and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea is a potent inhibitor of several enzymes, including fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and stearoyl-CoA desaturase (SCD). These enzymes are involved in lipid metabolism and are overexpressed in many cancer cells. By inhibiting these enzymes, N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea disrupts lipid metabolism and induces apoptosis in cancer cells. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to have several biochemical and physiological effects, including reducing lipid accumulation, improving glucose and lipid metabolism, and reducing inflammation. In animal models, N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to reduce body weight, improve insulin sensitivity, and reduce liver fat accumulation. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to reduce the expression of inflammatory cytokines in animal models of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea in lab experiments is its specificity for the enzymes it inhibits. This allows researchers to study the effects of inhibiting specific enzymes without affecting other pathways. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to have low toxicity in animal models, which makes it a safer option for lab experiments. However, one limitation of using N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea is its solubility in aqueous solutions, which can make it difficult to administer in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea. One direction is to study its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to understand the long-term effects of N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea on glucose and lipid metabolism. Finally, the development of more soluble analogs of N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea may improve its efficacy in lab experiments and potential therapeutic applications.
In conclusion, N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea is a small molecule inhibitor that has shown potential in various scientific research applications. Its specificity for the enzymes it inhibits and low toxicity make it a valuable tool for studying lipid metabolism, inflammation, and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammatory disorders, and metabolic disorders. In cancer research, N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and melanoma. Inflammatory disorders such as rheumatoid arthritis and psoriasis have also been studied with N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea, and it has been shown to reduce inflammation in animal models. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been studied in metabolic disorders such as obesity and type 2 diabetes, where it has been shown to improve glucose and lipid metabolism.
Eigenschaften
IUPAC Name |
1-(2-bromo-4,6-difluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF5N2O/c15-10-5-8(16)6-11(17)12(10)22-13(23)21-9-3-1-2-7(4-9)14(18,19)20/h1-6H,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRGIESYOGORAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2Br)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxyphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4720053.png)

![3-[1-(2-amino-6-methyl-4-pyrimidinyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B4720061.png)
![5-bromo-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-2-thiophenesulfonamide](/img/structure/B4720064.png)

![2-(benzylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4720077.png)
![N-ethyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4720082.png)
![ethyl 5-benzyl-2-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4720085.png)
![N~2~-(3-acetylphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4720092.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4720094.png)
![4-(2,4-dichlorophenoxy)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4720103.png)

![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B4720118.png)
